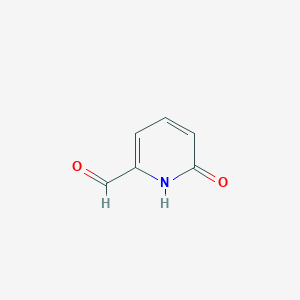

6-Oxo-1,6-dihydropyridine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-2-1-3-6(9)7-5/h1-4H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZYMTAWRSVBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621574 | |

| Record name | 6-Oxo-1,6-dihydropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358751-77-6 | |

| Record name | 6-Oxo-1,6-dihydropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dihydro-6-oxopyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Oxo-1,6-dihydropyridine-2-carbaldehyde synthesis mechanism

An In-depth Technical Guide on the Synthesis of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde

Introduction

This compound, which exists in tautomeric equilibrium with 6-hydroxypyridine-2-carbaldehyde, is a pivotal heterocyclic building block. Its unique bifunctional nature, featuring a nucleophilic pyridone ring and an electrophilic aldehyde group, makes it a valuable precursor in the synthesis of complex pharmaceutical compounds and functional materials. The pyridine-2-carboxaldehyde scaffold, for instance, is a component in various bioactive molecules, including thiosemicarbazone derivatives with antitumor activity.[1] The inherent electronic properties of the pyridone ring system present distinct challenges and opportunities for its synthesis, requiring carefully designed strategies to achieve the desired substitution pattern efficiently.

This guide provides a comprehensive overview of the core synthetic mechanisms for obtaining this compound. As a senior application scientist, this document moves beyond simple procedural lists to delve into the causal relationships behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical principles. We will explore two primary synthetic strategies: the direct formylation of pyridone precursors through electrophilic aromatic substitution and the systematic oxidation of pre-functionalized pyridines.

Part 1: Electrophilic Formylation of 6-Hydroxypyridine Scaffolds

The 6-hydroxypyridine ring is an electron-rich heteroaromatic system. The hydroxyl group (in its pyridone tautomeric form) acts as a strong activating group, increasing the electron density of the ring and making it susceptible to electrophilic attack. This activation is crucial for direct formylation reactions, which are otherwise difficult on the electron-deficient pyridine core.[2] Two classical and highly effective methods for this transformation are the Vilsmeier-Haack and Reimer-Tiemann reactions.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] It employs a specialized electrophile, the Vilsmeier reagent, generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid halide like phosphorus oxychloride (POCl₃).[5][6]

Causality Behind Experimental Choices:

-

Reagent Selection: DMF serves as the source of the formyl group, while POCl₃ acts as a powerful dehydrating and activating agent. The reaction between them generates the highly electrophilic chlorodimethyliminium ion (the Vilsmeier reagent), which is capable of attacking the activated pyridone ring.[6]

-

Reaction Conditions: The reaction is typically performed at moderately elevated temperatures to facilitate the formation of the Vilsmeier reagent and the subsequent electrophilic substitution. The choice of solvent is often the reagent DMF itself or an inert solvent like dichloromethane or 1,2-dichloroethane.

-

Work-up: The reaction intermediate, an iminium salt, is stable until hydrolyzed. An aqueous work-up is essential to convert the iminium intermediate into the final aldehyde product.[4]

Detailed Mechanistic Pathway:

-

Formation of the Vilsmeier Reagent: DMF attacks POCl₃, leading to the formation of a chloroiminium salt, the active electrophile.

-

Electrophilic Aromatic Substitution: The electron-rich 6-hydroxypyridine attacks the Vilsmeier reagent. The directing effects of the ring nitrogen and the hydroxyl group favor substitution at the C3 or C5 positions. To achieve C2 substitution, a pre-existing directing group or a different strategy might be necessary, or one must start from a precursor where other positions are blocked. For this guide, we assume conditions that favor C2 attack on a suitable pyridone precursor.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to yield the this compound.

Visualizing the Vilsmeier-Haack Mechanism:

Caption: Vilsmeier-Haack Reaction Pathway

Experimental Protocol (General):

-

To a stirred solution of the 6-hydroxypyridine precursor in DMF at 0 °C, slowly add phosphorus oxychloride (POCl₃) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is alkaline.

-

The product often precipitates and can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Method 2: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, and its principles can be extended to activated heterocyclic systems like 6-hydroxypyridine.[7][8] The reaction typically involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base, which generates dichlorocarbene (:CCl₂) as the key electrophilic species.[9][10]

Causality Behind Experimental Choices:

-

Reagent Selection: Chloroform is the carbene precursor. A strong base (e.g., NaOH or KOH) is required to deprotonate chloroform, initiating the α-elimination that forms dichlorocarbene. The base also deprotonates the hydroxyl group of the substrate, forming a phenoxide-like anion which is highly activated towards electrophilic attack.[8][10]

-

Reaction Conditions: The reaction is often run in a biphasic system (e.g., aqueous NaOH and chloroform) with vigorous stirring or a phase-transfer catalyst to ensure the reagents can interact.[10] Heating is typically required to drive the reaction.

-

Regioselectivity: The reaction strongly favors ortho-formylation, which is a key advantage for synthesizing 2-substituted products from a 6-hydroxypyridine precursor.[7]

Detailed Mechanistic Pathway:

-

Dichlorocarbene Formation: The hydroxide ion deprotonates chloroform to form the trichloromethyl anion, which rapidly undergoes α-elimination to generate dichlorocarbene.

-

Phenoxide Formation: The 6-hydroxypyridine is deprotonated by the base to form the more nucleophilic pyridin-6-olate anion.

-

Electrophilic Attack: The electron-rich pyridinolate attacks the electrophilic dichlorocarbene.

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base in several steps to form the final aldehyde.

Visualizing the Reimer-Tiemann Mechanism:

Caption: Reimer-Tiemann Reaction Pathway

Experimental Protocol (General):

-

Dissolve the 6-hydroxypyridine precursor in an aqueous solution of a strong base (e.g., 20-40% NaOH).

-

Add chloroform to the solution, creating a biphasic mixture.

-

Heat the mixture to 60-70 °C with vigorous stirring for several hours.

-

After the reaction is complete, cool the mixture and carefully acidify with a dilute acid (e.g., HCl) to protonate the product and neutralize excess base.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product, typically by column chromatography.

| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |

| Formyl Source | N,N-Dimethylformamide (DMF) | Chloroform (CHCl₃) |

| Activator/Base | POCl₃, SOCl₂, Oxalyl Chloride | Strong Base (NaOH, KOH) |

| Electrophile | Chloroiminium Ion | Dichlorocarbene (:CCl₂) |

| Key Intermediate | Iminium Salt | Dichloromethyl Adduct |

| Conditions | Anhydrous, moderate heat | Biphasic, aqueous base, heat |

| Typical Yields | Moderate to Good | Often lower, variable |

| Regioselectivity | Dependent on substrate | Strongly ortho-directing |

Part 2: Synthesis via Oxidation of Precursors

An alternative and often highly effective strategy is to construct the pyridone ring with a precursor functional group at the C2 position, which can then be oxidized to the desired aldehyde. This approach avoids the potential regioselectivity issues of direct formylation and is compatible with a wider range of substrates.

Method: Oxidation of 2-Hydroxymethyl-6-hydroxypyridine

The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. For a sensitive substrate like a hydroxypyridine, a mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid and to avoid unwanted side reactions.

Causality Behind Experimental Choices:

-

Reagent Selection: Pyridinium chlorochromate (PCC) is a mild and selective reagent that reliably oxidizes primary alcohols to aldehydes with minimal over-oxidation.[11] Other suitable methods include the Swern oxidation (using oxalyl chloride/DMSO) or the Dess-Martin periodinane (DMP) oxidation, which also operate under mild conditions.

-

Reaction Conditions: These oxidations are typically carried out in anhydrous chlorinated solvents (e.g., dichloromethane, DCM) at or below room temperature. Anhydrous conditions are critical, as the presence of water can lead to the formation of a hydrate from the aldehyde product, which can be further oxidized to a carboxylic acid.[11]

Detailed Mechanistic Pathway (PCC Oxidation):

-

Formation of Chromate Ester: The alcohol attacks the chromium(VI) center of PCC, displacing a chloride ion to form a chromate ester intermediate.[11]

-

E2-like Elimination: A base (such as pyridine, present in the PCC salt) removes the proton from the carbon bearing the oxygen. The electrons from the C-H bond then form the new C=O π-bond, and the O-Cr bond breaks, reducing Cr(VI) to Cr(IV).

-

Product Formation: The aldehyde product is released.

Visualizing the Oxidation Workflow:

Caption: Two-Step Oxidation Workflow

Experimental Protocol (PCC Oxidation):

-

Suspend Pyridinium Chlorochromate (PCC) (approx. 1.5 equivalents) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon). Adding a buffering agent like powdered molecular sieves or Celite is recommended.

-

Dissolve the 2-hydroxymethyl-6-hydroxypyridine substrate in a minimal amount of anhydrous DCM.

-

Add the alcohol solution to the stirred PCC suspension in one portion.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Florisil to remove the chromium byproducts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by column chromatography on silica gel.

Conclusion

The synthesis of this compound can be approached through several robust mechanistic pathways. For researchers starting with a 6-hydroxypyridine core, direct electrophilic formylation via the Vilsmeier-Haack or Reimer-Tiemann reactions offers a concise route, with the latter providing excellent ortho-regioselectivity. However, these methods can sometimes suffer from moderate yields and require careful optimization.

Alternatively, a multi-step approach centered on the oxidation of a 2-hydroxymethyl precursor provides a highly reliable and often cleaner route to the target aldehyde. The use of mild oxidizing agents like PCC ensures high conversion without significant over-oxidation, making this a preferred strategy for complex or sensitive substrates. The choice of synthetic strategy will ultimately depend on the availability of starting materials, desired scale, and the specific functional group tolerance required for the overall research objective. Continued innovation in C-H functionalization may soon provide even more direct and efficient methods for the synthesis of this important class of heterocyclic aldehydes.[12][13][14]

References

-

ResearchGate. (2025). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines | Request PDF. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]

-

International Research Journal of Multidisciplinary Scope (IRJMS). (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

University of Groningen. (n.d.). The Reimer–Tiemann Reaction. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available at: [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Available at: [Link]

-

American Chemical Society. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Available at: [Link]

-

ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. Available at: [Link]

- Google Patents. (n.d.). Synthesis of pyridine aldehydes. US3160633A.

-

CCS Chemistry. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Available at: [Link]

-

Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Available at: [Link]

-

CCS Chemistry. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Available at: [Link]

-

L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. Available at: [Link]

-

HETEROCYCLES. (2011). Vol. 83, No. 9. Available at: [Link]

-

ResearchGate. (2013). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique?. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available at: [Link]

-

ResearchGate. (2025). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. Available at: [Link]

-

ResearchGate. (2025). One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. Available at: [Link]

-

Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Available at: [Link]

-

Revue Roumaine de Chimie. (n.d.). MILD, EFFICIENT OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES WITH PERIODIC ACID CATALYZED BY SYM-COLLIDINIUM CHLOROCHROMATE. Available at: [Link]

-

Wikipedia. (n.d.). 2,6-Dihydroxypyridine. Available at: [Link]

-

ResearchGate. (2025). Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid. | Request PDF. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chinesechemsoc.org [chinesechemsoc.org]

- 14. chinesechemsoc.org [chinesechemsoc.org]

A Technical Guide to the ¹H NMR Spectrum of 6-Oxo-1,6-dihydropyridine-2-carbaldehyde: A Predictive Analysis for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive analysis of the anticipated ¹H NMR spectrum of 6-oxo-1,6-dihydropyridine-2-carbaldehyde, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The structural nuances of this molecule, featuring a pyridinone ring bearing an electron-withdrawing carbaldehyde group, give rise to a distinct and informative NMR spectrum. This document serves as a predictive guide for researchers, aiding in the identification, characterization, and purity assessment of this compound and its derivatives.

The Structural and Electronic Landscape of this compound

The core of this compound is a dihydropyridine ring, which exists in tautomeric equilibrium with its pyridinone form. For the purpose of this guide, we will consider the predominant 6-oxo tautomer. The presence of the electronegative oxygen atom of the carbonyl group and the nitrogen atom within the ring, coupled with the electron-withdrawing nature of the 2-carbaldehyde substituent, profoundly influences the electron density distribution around the aromatic ring. This, in turn, dictates the chemical shifts of the ring protons.

The protons on the molecule are designated as follows for clarity in the subsequent spectral analysis: the aldehyde proton (H1), and the three aromatic protons on the pyridinone ring (H3, H4, and H5). The proton on the nitrogen atom is designated as N-H.

Anticipated ¹H NMR Spectral Features: A Detailed Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals in the aromatic region and one signal for the N-H proton, each with characteristic chemical shifts and coupling patterns. The analysis is based on established principles of NMR spectroscopy and data from analogous structures found in the literature.[1][2]

The Aldehyde Proton (H1)

The proton of the carbaldehyde group is expected to be the most downfield signal in the spectrum, likely appearing in the range of δ 9.5 - 10.5 ppm . This significant deshielding is a direct consequence of the magnetic anisotropy of the carbonyl double bond and the electron-withdrawing nature of the pyridinone ring. This signal is anticipated to be a singlet, as it is not coupled to any adjacent protons.

The Ring Protons (H3, H4, and H5)

The electronic environment of the pyridinone ring leads to a predictable pattern of chemical shifts for the three ring protons. The electron-withdrawing effects of the carbonyl group at position 6 and the carbaldehyde at position 2 will deshield all the ring protons, shifting them downfield compared to unsubstituted pyridine.[3]

-

H5 Proton: This proton is ortho to the carbonyl group and is expected to be significantly deshielded, appearing in the range of δ 7.8 - 8.2 ppm . It will appear as a doublet of doublets (dd) due to coupling with H4 (ortho coupling, ³J ≈ 7-9 Hz) and H3 (para coupling, ⁵J ≈ 0.5-1.5 Hz).

-

H4 Proton: Situated between H3 and H5, the H4 proton will also be in a deshielded environment, with an expected chemical shift in the range of δ 7.5 - 7.9 ppm . It will present as a triplet or more accurately, a doublet of doublets, due to ortho coupling with H5 (³J ≈ 7-9 Hz) and meta coupling with H3 (⁴J ≈ 1.5-2.5 Hz).

-

H3 Proton: This proton is adjacent to the carbaldehyde group and will experience its electron-withdrawing effect. Its chemical shift is predicted to be in the range of δ 7.2 - 7.6 ppm . The signal will be a doublet of doublets (dd) due to meta coupling with H4 (⁴J ≈ 1.5-2.5 Hz) and para coupling with H5 (⁵J ≈ 0.5-1.5 Hz).

The N-H Proton

The proton attached to the nitrogen atom of the pyridinone ring is expected to be a broad singlet, with a chemical shift that is highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, it could appear in the range of δ 11.0 - 13.0 ppm . In less polar solvents like CDCl₃, it may be observed further upfield and could be broader.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (-CHO) | 9.5 - 10.5 | Singlet (s) | - |

| H5 | 7.8 - 8.2 | Doublet of doublets (dd) | ³J (H4-H5) ≈ 7-9, ⁵J (H3-H5) ≈ 0.5-1.5 |

| H4 | 7.5 - 7.9 | Doublet of doublets (dd) | ³J (H4-H5) ≈ 7-9, ⁴J (H3-H4) ≈ 1.5-2.5 |

| H3 | 7.2 - 7.6 | Doublet of doublets (dd) | ⁴J (H3-H4) ≈ 1.5-2.5, ⁵J (H3-H5) ≈ 0.5-1.5 |

| N-H | 11.0 - 13.0 (solvent dependent) | Broad singlet (br s) | - |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like N-H. Deuterated chloroform (CDCl₃) can also be used, but the N-H proton may be less distinct.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the probe temperature to 25 °C.

-

Acquire a standard one-pulse ¹H NMR experiment with the following parameters:

-

Spectral Width: 0-16 ppm

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum carefully to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (DMSO-d₆ at δ 2.50 ppm; CDCl₃ at δ 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

-

Visualizing J-Coupling Interactions

The through-bond scalar couplings (J-couplings) are fundamental to the structural elucidation of this compound. The following diagram, generated using Graphviz, illustrates the key coupling relationships between the ring protons.

Caption: J-coupling network in the pyridinone ring.

This diagram visually represents the expected spin-spin coupling interactions that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be a rich source of structural information. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this molecule, assess its purity, and gain insights into its electronic structure. This predictive guide, grounded in established NMR principles and comparative data, serves as a valuable tool for scientists engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2023). ¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and... Retrieved from [Link]

-

ResearchGate. (n.d.). 13C- and 1H-NMR substituent-induced chemical shifts in N(1)-(4-substituted phenyl)-3-cyano-4,6-dimethyl-2-pyridones. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. Retrieved from [Link]

-

ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

-

SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ACS Publications. (n.d.). On the configuration of five-membered rings: a spin-spin coupling constant approach. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyridinecarboxaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

-

International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dihydropyridine. Retrieved from [Link]

-

PubMed. (n.d.). 6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde monohydrate. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Hydroxypyridine-2-carbaldehyde (CAS 358751-77-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Building Block

6-Hydroxypyridine-2-carbaldehyde, registered under CAS number 358751-77-6, is a heterocyclic organic compound that has garnered significant interest within the scientific community. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde moiety on a pyridine scaffold, renders it a valuable intermediate in the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its burgeoning applications in medicinal chemistry and drug discovery, with a particular focus on its role as a precursor for innovative therapeutic and diagnostic agents. The tautomeric equilibrium between the 6-hydroxypyridine and the 2-pyridone forms is a key feature influencing its reactivity and biological interactions.[1]

Core Compound Identity and Physicochemical Properties

-

Chemical Name: 6-hydroxypyridine-2-carbaldehyde

-

Synonyms: 2-Pyridone-6-carboxaldehyde, 6-Oxo-1,6-dihydropyridine-2-carbaldehyde, 6-hydroxypicolinaldehyde[2]

-

CAS Number: 358751-77-6

-

Molecular Formula: C₆H₅NO₂

-

Molecular Weight: 123.11 g/mol

Structural Representation:

The structure of 6-hydroxypyridine-2-carbaldehyde is characterized by a pyridine ring substituted with a hydroxyl group at the 6-position and a carbaldehyde group at the 2-position. This compound exists in tautomeric equilibrium with its 2-pyridone form, this compound, which often predominates in both solid and solution phases.[1]

Figure 1: Tautomeric forms of CAS 358751-77-6.

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | Light brown solid | |

| Solubility | The presence of the hydroxyl group can enhance its solubility in polar solvents. | [2] |

| Reactivity | The aldehyde functional group is reactive in various chemical reactions, such as condensation and oxidation. | [2] |

Synthesis and Spectroscopic Characterization

The synthesis of 6-hydroxypyridine-2-carbaldehyde can be approached through various synthetic strategies, often involving the functionalization of a pre-existing pyridine or pyridone ring.

Synthetic Pathways

While a specific, detailed, and publicly available protocol for the direct synthesis of 6-hydroxypyridine-2-carbaldehyde is not extensively documented in readily accessible literature, its synthesis can be inferred from established methods for related compounds. One plausible approach involves the regioselective formylation of a suitable 6-hydroxypyridine precursor.[3] The C-H formylation of pyridines is a valuable strategy for their functionalization.[3][4]

A general synthetic workflow could involve:

Figure 2: Generalized synthetic workflow.

Spectroscopic Data (Predicted and Analog-Based)

¹H NMR:

-

A downfield singlet for the aldehyde proton (CHO), typically in the range of 9.5-10.5 ppm.

-

Aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns dependent on the electronic environment.

-

A broad singlet for the hydroxyl proton (OH), the chemical shift of which would be concentration and solvent dependent.

¹³C NMR:

-

A downfield signal for the carbonyl carbon of the aldehyde group, typically in the range of 185-200 ppm.

-

Signals for the sp² hybridized carbons of the pyridine ring. The carbon bearing the hydroxyl group would be significantly deshielded.

Infrared (IR) Spectroscopy:

-

A strong C=O stretching vibration for the aldehyde group, typically around 1700 cm⁻¹.

-

A broad O-H stretching vibration for the hydroxyl group, in the range of 3200-3600 cm⁻¹.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

Mass Spectrometry (MS):

-

A molecular ion peak corresponding to the molecular weight of the compound (123.11 g/mol ).

-

Fragmentation patterns consistent with the loss of the aldehyde group (CHO) and other characteristic fragments.

Chemical Reactivity and Applications in Organic Synthesis

The dual functionality of 6-hydroxypyridine-2-carbaldehyde makes it a versatile building block in organic synthesis. The aldehyde group can participate in a wide range of chemical transformations, including:

-

Reductive amination: To introduce amine functionalities.

-

Wittig reaction: To form alkenes.

-

Aldol condensation: To form α,β-unsaturated carbonyl compounds.

-

Formation of Schiff bases: By reaction with primary amines.

The hydroxyl group can be alkylated, acylated, or used to direct metallation reactions for further functionalization of the pyridine ring.

This reactivity profile makes 6-hydroxypyridine-2-carbaldehyde a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Biological Activity and Potential in Drug Discovery

While specific biological data for 6-hydroxypyridine-2-carbaldehyde is limited, the broader class of pyridine-2-carbaldehyde derivatives and pyridones has shown significant potential in medicinal chemistry.

Anticancer and Cytotoxic Potential

Derivatives of pyridine-2-carbaldehyde, particularly thiosemicarbazones, have been investigated for their anticancer properties.[5] These compounds can chelate metal ions, which is believed to be a key aspect of their mechanism of action, potentially through the inhibition of metalloenzymes crucial for cell proliferation. The redox activity of metal complexes of these ligands has been linked to their cytotoxicity against various cancer cell lines.[5]

Enzyme Inhibition

The pyridone scaffold is a well-established pharmacophore in numerous enzyme inhibitors. For instance, "Pyridone 6" is a known pan-JAK inhibitor, targeting the Janus kinase family with high potency.[6] This highlights the potential of the 2-pyridone tautomer of 6-hydroxypyridine-2-carbaldehyde to serve as a scaffold for the design of novel kinase inhibitors.

Role in Radiopharmaceutical Development

There is growing interest in the use of pyridine-based structures in the development of radiopharmaceuticals for positron emission tomography (PET) imaging.[7][8] The ability to incorporate positron-emitting isotopes, such as fluorine-18, into these scaffolds allows for the non-invasive visualization and quantification of biological processes at the molecular level. While a direct application of 6-hydroxypyridine-2-carbaldehyde in a clinical PET tracer has not been reported, its structure provides a suitable platform for the development of novel imaging agents. For example, it could be used as a precursor for chelating ligands that can be labeled with metallic radioisotopes. A patent for a PSMA-based PET imaging agent for prostate cancer, [18F]DCFPyL, utilizes a fluorinated pyridine-3-carbonyl moiety, demonstrating the utility of functionalized pyridines in this field.[9]

Experimental Protocols and Analytical Methods

General Synthesis Protocol (Illustrative)

The following is an illustrative protocol for the formylation of a pyridine derivative, which could be adapted for the synthesis of 6-hydroxypyridine-2-carbaldehyde from a suitable precursor.

Reaction Setup:

-

To an oven-dried Schlenk tube, add the 6-hydroxypyridine precursor (1.0 equiv), a copper catalyst (e.g., Cu(I) salt, 0.1 equiv), and a ligand (e.g., a diamine, 0.1 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add a suitable solvent (e.g., acetonitrile) and a formylating agent (e.g., a masked formyl equivalent like CHBr₃) via syringe.[3]

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture at a specified temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-hydroxypyridine-2-carbaldehyde.

HPLC Analysis Method (General)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the analysis of 6-hydroxypyridine-2-carbaldehyde.

HPLC Conditions:

-

Column: A C18 stationary phase is commonly used for the separation of polar aromatic compounds.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid or phosphoric acid for better peak shape) and an organic solvent like acetonitrile or methanol.[10]

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Flow Rate: Typically 0.5-1.5 mL/min.

This method can be adapted for purity assessment and reaction monitoring.[10] For quantitative analysis of aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis is a common and sensitive method.[11]

Future Perspectives and Conclusion

6-Hydroxypyridine-2-carbaldehyde is a promising and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features and reactivity profile make it an attractive starting material for the development of novel therapeutic and diagnostic agents. Further research is warranted to fully elucidate its biological activities and explore its applications in areas such as kinase inhibition and the design of targeted radiopharmaceuticals. The development of robust and scalable synthetic routes to this compound will be crucial for unlocking its full potential in drug discovery and development.

References

- Xu, P., Guo, S.-M., & Studer, A. (2023). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.

- Fürstner, A., & Majima, K. (2018). Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling.

-

SIELC Technologies. (n.d.). Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

- Xu, P., Guo, S.-M., & Studer, A. (2023). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Chinese Chemical Society.

- Li, Y., et al. (2021). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade. The Royal Society of Chemistry.

- Itami, K., et al. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 8(12), 7974-7986.

- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Ciufolini, M. A., & Chan, B. K. (2017). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.

- Shin, W. S., et al. (2017). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. ChemMedChem, 12(11), 845-849.

- Ali, M. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(52), 33869-33893.

- Itami, K., et al. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing).

- Ciufolini, M. A., & Chan, B. K. (2007).

- Hill, A. F., et al. (2004). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (13), 2095-2101.

-

ChemConnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared. Retrieved from [Link]

- Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847397.

- Takahashi, T., et al. (2000). Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. Journal of the American Chemical Society, 122(21), 5169-5170.

- Meanwell, N. A. (2011). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate...

-

Martins, C., et al. (2008). Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with , [poly(dG-dC)] (2), and calf thymus DNA. Journal of Inorganic Biochemistry, 102(5-6), 1263-1273.

- Gao, M., et al. (2013). Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. ACS Medicinal Chemistry Letters, 4(11), 1074-1079.

- Quiroga, A. G., et al. (2001). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of [Co(C7H7N4S)2][NCS]. Journal of Inorganic Biochemistry, 85(2-3), 133-140.

- Kozikowski, A. P., et al. (2007). Acetylenic pyridines for use in PET imaging of nicotinic receptors. ChemMedChem, 2(1), 54-57.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

- Kautola, H., et al. (1991). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.

- Lau, E. S., et al. (2018). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the DCM extract. (C) The active compound was identified as 12-octadecenoic acid.

- Mease, R. C., et al. (2011). 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, [18F]DCFPyL, a PSMA-based PET imaging agent for prostate cancer. Clinical Cancer Research, 17(24), 7645-7653.

- Al-Karawi, D., & Al-Obaidi, A. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Molecules, 27(5), 1533.

- Wang, Y., et al. (2019). Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions, 48(21), 7171-7182.

- Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.

- Papakyriakou, A., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(19), 6833.

- Gao, M., et al. (2013). Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT 2C Receptors.

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 358751-77-6: 6-hydroxypyridine-2-carbaldehyde [cymitquimica.com]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylenic pyridines for use in PET imaging of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, [18F]DCFPyL, a PSMA-based PET imaging agent for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Antimicrobial and Antifungal Potential of 6-Oxo-Pyridine-3-Carboxamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Heterocyclic compounds, particularly those containing a pyridine scaffold, have emerged as a promising avenue for the development of new therapeutics due to their versatile biological activities.[2] This guide provides a comprehensive technical overview of a specific subclass, the 6-oxo-pyridine-3-carboxamide derivatives, which have demonstrated significant potential as both antibacterial and antifungal agents. We will explore their chemical synthesis, delve into their structure-activity relationships, present key in vitro efficacy data, and discuss plausible mechanisms of action. Furthermore, this document provides detailed, field-proven protocols for the evaluation of their antimicrobial properties, aiming to equip researchers with the foundational knowledge required to advance the development of this promising class of compounds.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless evolution of antimicrobial resistance has rendered many frontline antibiotics ineffective, creating a critical need for new chemical entities with novel mechanisms of action.[1] The pyridine nucleus is a fundamental scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, prized for its ability to improve water solubility and engage in various biological interactions.[1][2] Within this broad family, derivatives of 6-oxo-pyridine-3-carboxamide have shown notable efficacy against a spectrum of bacterial and fungal pathogens, positioning them as a scaffold of significant interest for further investigation.[3][4] Research has shown that specific derivatives exhibit broad-spectrum antibacterial activity equipotent to established antibiotics like Ampicillin and Gentamicin, and potent antifungal activity comparable to Amphotericin B against critical pathogens such as Aspergillus fumigatus.[3][4] This guide synthesizes the current knowledge on these compounds to serve as a resource for their rational design and development.

Synthesis of 6-Oxo-Pyridine-3-Carboxamide Derivatives

The foundational step in exploring this chemical class is a robust and flexible synthetic pathway. The core of the 6-oxo-pyridine-3-carboxamide scaffold is typically constructed via a multicomponent reaction, which offers efficiency and allows for the introduction of chemical diversity.

A common and effective method involves the reaction of equimolar quantities of an acetoacetanilide with a cyanoacetanilide in the presence of a base catalyst like triethylamine.[3] This approach directly yields the initial pyridone structure, which can then be subjected to a variety of chemical modifications to generate a library of derivatives for biological screening. These subsequent reactions can include benzoylation, reaction with isocyanates, or the introduction of diazenyl groups to probe the structure-activity relationship.[3]

Detailed Protocol: Synthesis of 2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide (Parent Scaffold 1)

This protocol describes the synthesis of a foundational compound from which many active derivatives are built.[3]

Materials:

-

Acetoacetanilide

-

Cyanoacetanilide

-

Ethanol (Absolute)

-

Triethylamine

Procedure:

-

In a 250 mL round-bottom flask, dissolve equimolar quantities (e.g., 0.01 mol) of acetoacetanilide and cyanoacetanilide in 50 mL of absolute ethanol.

-

Add a catalytic amount of triethylamine (approximately 0.5 mL) to the mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture under reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 200 mL of ice-cold water while stirring.

-

A solid precipitate will form. Collect the precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol, to yield the purified compound.

-

Dry the final product under vacuum and characterize using standard analytical techniques (NMR, IR, Mass Spectrometry).

In Vitro Antimicrobial and Antifungal Activity

Screening of 6-oxo-pyridine-3-carboxamide derivatives has revealed potent activity against a diverse range of medically important microbes. The potency is largely determined by the nature and position of substituents on the core scaffold, highlighting a clear structure-activity relationship (SAR).

Notably, the derivative 6-oxo-N,1-diphenyl-5-(p-tolyldiazenyl)-1,6-dihydropyridine-3-carboxamide (5c) has demonstrated broad-spectrum antibacterial activity that is equipotent to both Ampicillin and Gentamicin against the tested bacteria.[3][4] Furthermore, compounds 3a , 5c , and 9b were found to be equipotent to the standard antifungal drug Amphotericin B against Aspergillus fumigatus, with a Minimum Inhibitory Concentration (MIC) of 1.95 µg/mL.[3][4]

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial activity of representative compounds from this class against various pathogens.

| Compound | Organism | Type | MIC (µg/mL) | Reference Drug | Ref. Drug MIC (µg/mL) | Source |

| 5c | Staphylococcus aureus | Gram (+) Bacteria | 6.25 | Ampicillin | 6.25 | [3][4] |

| 5c | Bacillus subtilis | Gram (+) Bacteria | 6.25 | Ampicillin | 6.25 | [3][4] |

| 5c | Escherichia coli | Gram (-) Bacteria | 6.25 | Gentamicin | 6.25 | [3][4] |

| 5c | Pseudomonas aeruginosa | Gram (-) Bacteria | 6.25 | Gentamicin | 6.25 | [3][4] |

| 3a | Aspergillus fumigatus | Fungus | 1.95 | Amphotericin B | 1.95 | [3][4] |

| 5c | Aspergillus fumigatus | Fungus | 1.95 | Amphotericin B | 1.95 | [3][4] |

| 9b | Aspergillus fumigatus | Fungus | 1.95 | Amphotericin B | 1.95 | [3][4] |

Structure-Activity Relationship (SAR) Insights

-

Aromatic Substituents: The presence of electron-donating or electron-withdrawing groups on the N-phenyl rings significantly modulates activity. For instance, the introduction of a p-tolyl group in compound 5c appears crucial for its broad-spectrum potency.[3]

-

Position 5 Substitutions: The introduction of a diazenyl moiety at the C5 position of the pyridone ring has been shown to be a key determinant of high antimicrobial and antifungal efficacy.[3]

-

Carboxamide Moiety: The carboxamide group at C3 is considered essential for binding to biological targets, a feature common in many quinolone-class antibacterials that target DNA gyrase.

Proposed Mechanisms of Action

While the exact mechanisms for the 6-oxo-pyridine-3-carboxamide class are still under active investigation, research on related pyridine carboxamides provides strong, plausible hypotheses.

Inhibition of Succinate Dehydrogenase (SDH)

One of the most compelling proposed mechanisms, particularly for antifungal activity, is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[5][6][7] SDH (also known as Complex II) plays a dual role in both the Krebs cycle and cellular respiration. By binding to the active site of SDH, these compounds can disrupt ATP production, leading to fungal cell death.[6][7] Molecular docking studies on similar pyridine carboxamides have shown that they can fit snugly into the SDH active site, forming stable hydrogen bonds and hydrophobic interactions.[5][6]

Key Experimental Protocols

Validating the antimicrobial activity of newly synthesized compounds requires standardized and reproducible assays. The following protocols are fundamental to the field.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard, high-throughput approach.

Procedure:

-

Preparation of Compound Stock: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth. The final volume in each well should be 100 µL. Leave wells for positive (broth + inoculum) and negative (broth only) controls.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the negative control). The final volume in the wells will be 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a direct extension of the MIC test.

Procedure:

-

Perform MIC Assay: Complete the MIC assay as described in Protocol 5.1.

-

Subculturing: From each well that shows no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.

-

Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi). Also, plate an aliquot from the positive control well to ensure the initial inoculum was viable.

-

Incubation: Incubate the agar plates under the same conditions as the MIC assay.

-

Reading Results: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Conclusion and Future Perspectives

The 6-oxo-pyridine-3-carboxamide scaffold represents a highly promising platform for the development of next-generation antimicrobial and antifungal agents. The synthetic accessibility of these compounds, combined with their potent and, in some cases, broad-spectrum activity, makes them attractive candidates for lead optimization programs.

Future research should focus on several key areas:

-

Expansion of Chemical Diversity: Synthesizing a broader range of derivatives to further refine SAR and improve potency and selectivity.

-

Mechanism of Action Elucidation: Conducting detailed biochemical and genetic studies to definitively identify the molecular targets for the most active compounds.

-

In Vivo Efficacy and Toxicology: Advancing lead candidates into animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Overcoming Resistance: Evaluating the potential for resistance development and assessing the activity of these compounds against clinically relevant drug-resistant strains.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this versatile chemical class in the ongoing fight against infectious diseases.

References

-

El-Sehrawi, H., Soliman, D., Khalifa, M., & El-Bakry, O. (2015). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. International Journal of Chemistry, 8(1). [Link]

-

El-Sehrawi, H., et al. (2016). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. International Journal of Chemistry, 8(1). [Link]

-

Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118–124. [Link]

-

Singh, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, e01072-23. [Link]

-

Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed, 36479455. [Link]

-

Patel, N. B., & Chauhan, H. L. SYNTHESIS AND ANTIMICROBIAL STUDIES OF PYRIDOQUINOLONE DERIVATIVES. TSI Journals. [Link]

-

Kavitha, S., et al. (2017). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(2), 195-202. [Link]

-

Abdellattif, M. H., et al. (2018). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 23(11), 2828. [Link]

-

Wang, H., et al. (2022). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Molecules, 27(19), 6296. [Link]

-

Wang, Y., et al. (2022). Discovery of Novel 7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide Derivatives with Potent and Selective Antifungal Activity against Cryptococcus Species. Journal of Medicinal Chemistry, 65(16), 11257–11269. [Link]

-

Domagala, J. M., et al. (1988). Pyrido[2,3-d]pyrimidine antibacterial agents. 3. 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids and their derivatives. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]

-

Singh, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. ResearchGate. [Link]

-

Basak, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4182. [Link]

-

Naidoo, D., et al. (2018). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. Bioorganic & Medicinal Chemistry Letters, 28(14), 2465-2469. [Link]

-

Kumar, A., et al. (2018). Pyridine as a potent antimicrobial agent and its recent discoveries. ResearchGate. [Link]

-

Chen, Q., et al. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology, 156, 160-169. [Link]

-

Sevastyanova, N., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science, 4(42). [Link]

-

Staszewska-Krajewska, O., & Struga, M. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 15(12), 1567. [Link]

-

El-Metwaly, A. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

-

Pop, R., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(17), 5249. [Link]

-

Kheder, N. A., et al. (2020). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. [Link]

-

Jo, S., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936336. [Link]

-

Li, Y., et al. (2023). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products, 86(1), 114–120. [Link]

-

Rami, C., et al. (2015). Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. Journal of Applied Pharmaceutical Science, 5(9), 057-070. [Link]

-

Pinto, M. F., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Journal of Fungi, 9(6), 652. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ccsenet.org [ccsenet.org]

- 4. Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents | El-Sehrawi | International Journal of Chemistry | CCSE [ccsenet.org]

- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Oxo-1,6-dihydropyridine-2-carbaldehyde: A Versatile Heterocyclic Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinone nucleus is a privileged scaffold in medicinal chemistry, consistently featured in a wide array of biologically active compounds. Among the functionalized pyridinones, 6-oxo-1,6-dihydropyridine-2-carbaldehyde stands out as a particularly versatile building block. Its unique combination of a reactive aldehyde group and a pyridinone core, capable of participating in various chemical transformations and crucial intermolecular interactions, makes it an invaluable tool in the synthesis of complex heterocyclic systems and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of this compound, offering field-proven insights and detailed methodologies for its effective utilization in drug discovery programs.

Introduction: The Significance of the Pyridinone Scaffold

Pyridinone-containing molecules exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[1][2] The pyridinone ring system is a bioisostere for amides, pyridines, and other nitrogen- or oxygen-containing heterocycles, allowing for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capabilities.[1] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) within the pyridinone ring facilitates strong and specific interactions with biological targets. The introduction of a carbaldehyde (formyl) group at the 2-position of the 6-oxo-1,6-dihydropyridine core further enhances its synthetic utility, providing a reactive handle for the construction of diverse molecular architectures.

Synthesis of this compound

The synthesis of this compound, also known as 6-hydroxy-2-pyridinecarbaldehyde (CAS No. 358751-77-6), can be approached through the formylation of a suitable pyridinone precursor. While several methods exist for the formylation of electron-rich aromatic and heteroaromatic compounds, the Vilsmeier-Haack and Reimer-Tiemann reactions are particularly relevant.

Synthetic Strategy: Formylation of a Pyridinone Precursor

A plausible and efficient route to the target molecule involves the ortho-formylation of 6-hydroxypyridin-2(1H)-one (2,6-dihydroxypyridine). This precursor is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution.

Caption: General synthetic strategy for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation (Representative)

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of activated aromatic rings using a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Causality behind Experimental Choices:

-

Vilsmeier Reagent: The electrophilic iminium salt (Vilsmeier reagent) is a relatively weak electrophile, making the reaction highly selective for electron-rich substrates like 6-hydroxypyridin-2(1H)-one.[4] This selectivity minimizes side reactions.

-

Reaction Conditions: The reaction is typically carried out at low to moderate temperatures to control the reactivity of the Vilsmeier reagent and prevent decomposition of the starting material and product.

-

Work-up: The intermediate iminium species is hydrolyzed during the aqueous work-up to yield the final aldehyde product.

Step-by-Step Methodology:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3.0 eq.) in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 6-hydroxypyridin-2(1H)-one (1.0 eq.) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis and Isolation: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. The product may precipitate out of the solution.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Data (Representative):

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton (δ 9.5-10.5 ppm), aromatic protons on the pyridine ring, and the N-H proton. |

| ¹³C NMR | Signal for the carbonyl carbon of the aldehyde (δ 185-200 ppm), the pyridinone carbonyl carbon, and carbons of the aromatic ring. |

| IR | Characteristic stretching frequencies for the N-H bond, C=O (pyridinone and aldehyde), and C=C bonds of the aromatic ring. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of the product (C₆H₅NO₂: 123.11 g/mol ). |

Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the dual reactivity of its aldehyde and pyridinone functionalities.

Reactions of the Aldehyde Group

The aldehyde group is a key synthetic handle for a multitude of transformations, enabling the construction of diverse molecular scaffolds.

Caption: Key reactions of the aldehyde group in this compound.

-

Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine, providing a crucial point for introducing diverse side chains and building complex molecules. This is a cornerstone reaction in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.[5]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the stereoselective formation of carbon-carbon double bonds, enabling the synthesis of vinylogous amides and other extended conjugated systems.

-

Condensation Reactions: Knoevenagel and similar condensation reactions with active methylene compounds lead to the formation of α,β-unsaturated systems. These intermediates are valuable precursors for Michael additions and the construction of various heterocyclic rings.[5]

-

Multicomponent Reactions (MCRs): As an aldehyde, this building block is an ideal substrate for various MCRs, such as the Ugi and Passerini reactions. MCRs offer a highly efficient and atom-economical approach to rapidly generate complex and diverse molecular scaffolds, which is highly desirable in drug discovery.

Reactions Involving the Pyridinone Ring

The pyridinone ring itself can participate in various reactions, further expanding the synthetic possibilities.

-

N-Alkylation/Arylation: The nitrogen atom of the pyridinone ring can be alkylated or arylated to introduce substituents that can modulate the compound's pharmacokinetic properties and biological activity.

-

Electrophilic and Nucleophilic Aromatic Substitution: The electron-rich nature of the pyridinone ring allows for further electrophilic substitutions at other positions, while nucleophilic substitution can also be achieved under specific conditions.

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold is a valuable starting point for the synthesis of a variety of bioactive molecules. Its derivatives have shown promise in several therapeutic areas.

Kinase Inhibitors

The pyridine core is a common motif in many ATP-competitive kinase inhibitors.[5] The functional groups of this compound provide strategic handles for modifications to optimize potency, selectivity, and pharmacokinetic properties. For instance, the aldehyde can be elaborated into a side chain that occupies the hydrophobic pocket of the kinase active site, while the pyridinone core can form key hydrogen bonds with the hinge region.

Antitumor Agents

Derivatives of pyridine-2-carboxaldehyde, such as thiosemicarbazones, have demonstrated significant antitumor activity.[6] The aldehyde functionality of this compound readily condenses with thiosemicarbazide to form the corresponding thiosemicarbazone. These compounds often exert their anticancer effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis.

Table 1: Representative Bioactive Compounds Derived from Pyridine-2-carbaldehyde Analogues

| Compound Class | Biological Target/Activity | Key Synthetic Transformation | Reference |

| Thiosemicarbazones | Antitumor (Ribonucleotide Reductase Inhibition) | Condensation with thiosemicarbazide | [6] |

| Pyridinone-based Kinase Inhibitors | Kinase Inhibition (e.g., for cancer therapy) | Reductive amination, cross-coupling reactions | [5] |

| Fused Pyridinone Heterocycles | Various (e.g., anti-inflammatory) | Intramolecular cyclization of elaborated side chains | [7] |

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in medicinal chemistry. Its straightforward synthesis and the dual reactivity of its aldehyde and pyridinone functionalities provide a powerful platform for the generation of diverse and complex molecular architectures. The demonstrated and potential applications of its derivatives in areas such as oncology and inflammatory diseases underscore its importance in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, aiming to empower researchers to fully leverage the potential of this remarkable scaffold in their quest for novel therapeutics.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022. Available from: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. International Journal of Molecular Sciences, 2021. Available from: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

-

Reimer–Tiemann reaction. Wikipedia. Available from: [Link]

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 1992. Available from: [Link]

-

The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-Dicarbonitriles with Certain Electrophilic Agents. Molbank, 2023. Available from: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

-

The Reimer-Tiemann Reaction. Organic Reactions, 1982. Available from: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

-

the reimer-tiemann reaction. Sciencemadness.org. Available from: [Link]

-

Reimer-Tiemann Formylation. SynArchive. Available from: [Link]

-

The Reimer–Tiemann Reaction. University of Groningen Research Portal. Available from: [Link]

-

The Reimer–Tiemann Reaction. (1960). SciSpace. Available from: [Link]

-

Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 2023. Available from: [Link]

-

Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. Available from: [Link]

-

Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 2016. Available from: [Link]

-

A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available from: [Link]

-

Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. ResearchGate. Available from: [Link]

-

1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. Current Medicinal Chemistry, 2012. Available from: [Link]

-

Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Central Science, 2021. Available from: [Link]

-

6-(Hydroxymethyl)pyridine-2-carboxaldehyde | 39621-11-9. J&K Scientific. Available from: [Link]

-